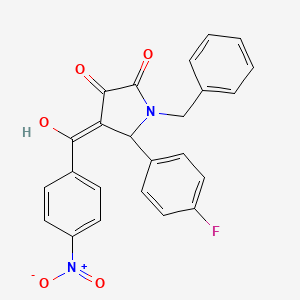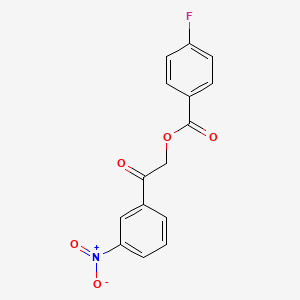![molecular formula C18H19NO3 B5366187 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5366187.png)
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one, also known as HPPH, is a chemical compound that has been studied for its potential use in cancer treatment.
作用機序
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one is a photosensitizer that absorbs light in the near-infrared region. When activated by light, this compound produces reactive oxygen species, such as singlet oxygen, that can damage cellular components and lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can selectively accumulate in cancer cells and produce cytotoxic effects upon activation by light. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one as a photosensitizer in PDT is its ability to selectively accumulate in cancer cells, which can reduce damage to healthy tissues. However, the effectiveness of PDT using this compound may be limited by the depth of light penetration into tissues.
将来の方向性
Future research on 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one could focus on improving its effectiveness in PDT by developing methods to increase its accumulation in cancer cells or enhancing its ability to produce reactive oxygen species upon activation by light. Other potential applications of this compound could include imaging and diagnosis of cancer.
合成法
The synthesis of 3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-methoxyphenylboronic acid with 3-(1-hydroxyethyl)aniline in the presence of a palladium catalyst. The resulting product is then reacted with acetylacetone to yield this compound.
科学的研究の応用
3-{[3-(1-hydroxyethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as this compound, which is activated by light to produce reactive oxygen species that can kill cancer cells.
特性
IUPAC Name |
(E)-3-[3-(1-hydroxyethyl)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(20)15-4-3-5-16(12-15)19-11-10-18(21)14-6-8-17(22-2)9-7-14/h3-13,19-20H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHALXKHFAVLJB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)

![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5366119.png)

![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)

![(3R*,3aR*,7aR*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366142.png)
![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)


![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)
